
Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, butyl ester is a complex organic compound with a unique structure that includes both amino and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, butyl ester typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives with butanol under acidic conditions. The amino and methoxy groups are introduced through subsequent reactions involving nitration, reduction, and methylation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using benzoic acid derivatives and butanol. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to enhance the reaction rate and yield. The process is followed by purification steps including distillation and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, butyl ester undergoes various chemical reactions including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, butyl ester involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid derivatives: Compounds like methyl benzoate and ethyl benzoate share similar ester functional groups.
Amino benzoic acids: Compounds such as 4-aminobenzoic acid have similar amino functional groups.
Methoxy benzoic acids: Compounds like 3-methoxybenzoic acid contain similar methoxy groups.
Uniqueness
Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, butyl ester is unique due to the combination of amino, methoxy, and ester functional groups in a single molecule. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
66037-59-0 |
|---|---|
Fórmula molecular |
C19H24N2O3 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
butyl 2-amino-5-[(4-amino-3-methoxyphenyl)methyl]benzoate |
InChI |
InChI=1S/C19H24N2O3/c1-3-4-9-24-19(22)15-11-13(5-7-16(15)20)10-14-6-8-17(21)18(12-14)23-2/h5-8,11-12H,3-4,9-10,20-21H2,1-2H3 |
Clave InChI |
MOEPMBLEZKAXNQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine](/img/structure/B14469332.png)
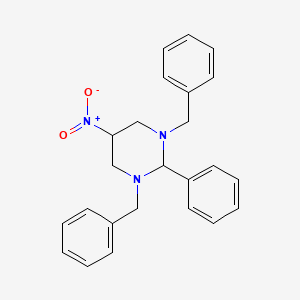
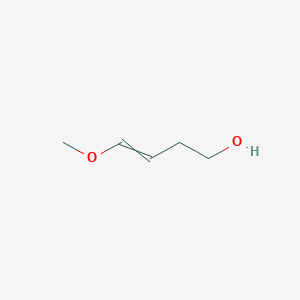

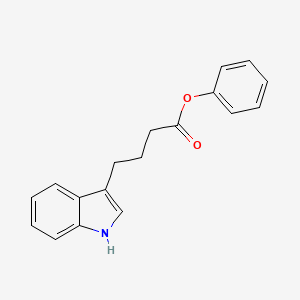
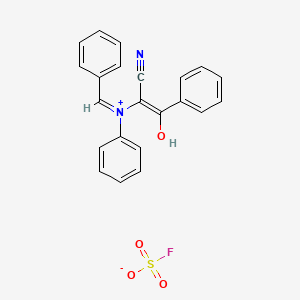
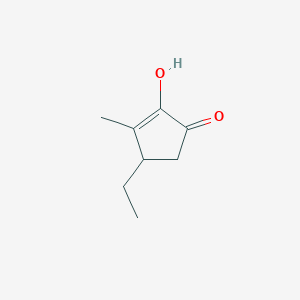
![[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-](/img/structure/B14469369.png)
![2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B14469387.png)
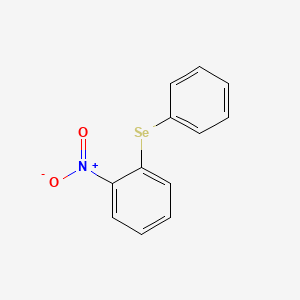
![5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14469396.png)
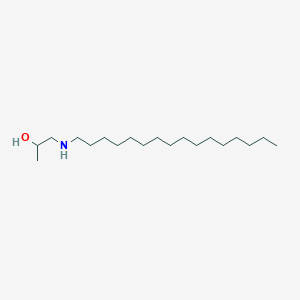

![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)
